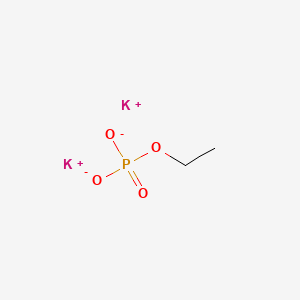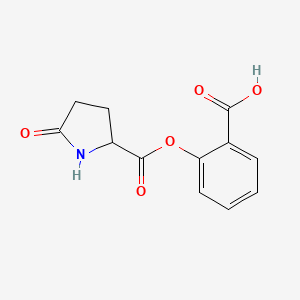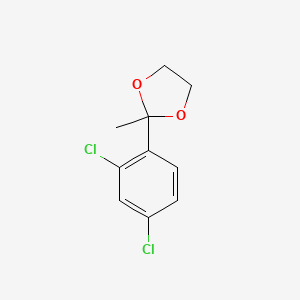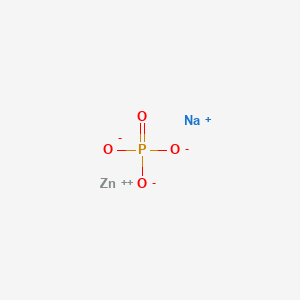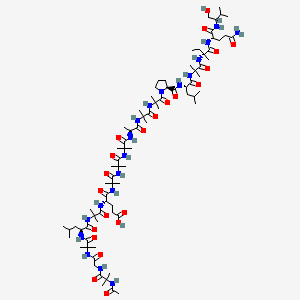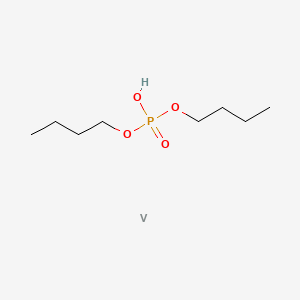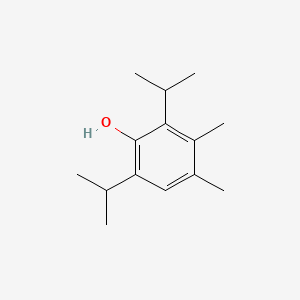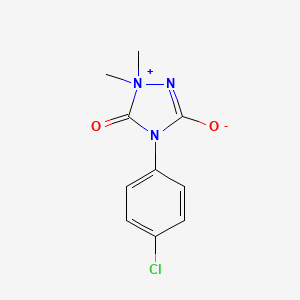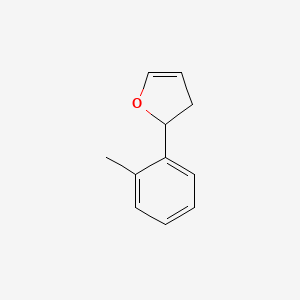
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a carbamoyl group containing a 2,5-dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,5-dimethylphenyl isocyanate with 2-fluorophenylboronic acid under controlled conditions to form the carbamoyl intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable boronic acid derivative, often using palladium catalysts and base in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbamoyl group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of palladium or nickel catalysts.
Major Products Formed
Oxidation: 5-(2,5-Dimethylphenylcarbamoyl)-2-hydroxyphenylboronic acid.
Reduction: 5-(2,5-Dimethylphenylamino)-2-fluorophenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. The fluorine atom and carbamoyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid: Similar structure but lacks the fluorine atom.
2,5-Dimethylphenylboronic acid: Lacks the carbamoyl and fluorine substituents.
2-Fluorophenylboronic acid: Lacks the carbamoyl and dimethylphenyl groups.
Uniqueness
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is unique due to the presence of both the fluorine atom and the carbamoyl group, which enhance its reactivity and binding properties. The combination of these functional groups makes it a valuable compound in various applications, particularly in the development of enzyme inhibitors and advanced materials.
Properties
Molecular Formula |
C15H15BFNO3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
[5-[(2,5-dimethylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(7-9)18-15(19)11-5-6-13(17)12(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19) |
InChI Key |
ZXKDIMGDWVGZRY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



